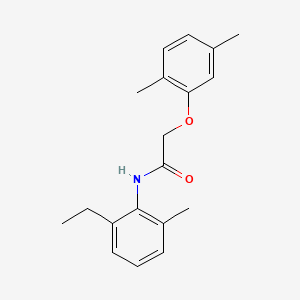

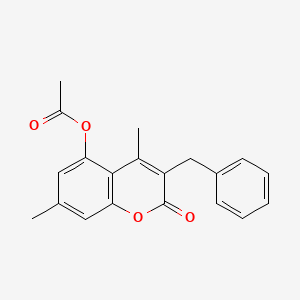

2-(2,5-dimethylphenoxy)-N-(2-ethyl-6-methylphenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2,5-dimethylphenoxy)-N-(2-ethyl-6-methylphenyl)acetamide, commonly known as A-769662, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. A-769662 is a potent activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. In

作用機序

A-769662 is a potent activator of 2-(2,5-dimethylphenoxy)-N-(2-ethyl-6-methylphenyl)acetamide, a key regulator of cellular energy homeostasis. 2-(2,5-dimethylphenoxy)-N-(2-ethyl-6-methylphenyl)acetamide is activated in response to a decrease in cellular energy levels, such as during exercise or calorie restriction. Once activated, 2-(2,5-dimethylphenoxy)-N-(2-ethyl-6-methylphenyl)acetamide promotes energy production by increasing glucose uptake and fatty acid oxidation, while inhibiting energy-consuming processes such as protein synthesis. A-769662 activates 2-(2,5-dimethylphenoxy)-N-(2-ethyl-6-methylphenyl)acetamide by binding to the allosteric site on the γ-subunit of the enzyme, leading to conformational changes that enhance its activity.

Biochemical and Physiological Effects:

A-769662 has been shown to have a range of biochemical and physiological effects. It has been shown to increase glucose uptake and fatty acid oxidation in skeletal muscle cells, leading to improved insulin sensitivity. It has also been shown to reduce body weight and adiposity in obese mice, likely through increased energy expenditure and decreased food intake. Additionally, A-769662 has been shown to inhibit the growth of cancer cells in vitro and in vivo, likely through the induction of apoptosis.

実験室実験の利点と制限

A-769662 has several advantages for use in lab experiments. It is a potent and specific activator of 2-(2,5-dimethylphenoxy)-N-(2-ethyl-6-methylphenyl)acetamide, making it a useful tool for studying the role of 2-(2,5-dimethylphenoxy)-N-(2-ethyl-6-methylphenyl)acetamide in cellular physiology. It is also relatively easy to synthesize and purify, making it readily available for use in experiments. However, A-769662 has some limitations. It is not a natural activator of 2-(2,5-dimethylphenoxy)-N-(2-ethyl-6-methylphenyl)acetamide, and its effects on cellular physiology may not fully reflect those of endogenous activators. Additionally, A-769662 has been shown to have off-target effects on other enzymes, which may complicate interpretation of experimental results.

将来の方向性

There are several future directions for research on A-769662. One area of interest is the development of more potent and specific activators of 2-(2,5-dimethylphenoxy)-N-(2-ethyl-6-methylphenyl)acetamide. Another area of interest is the investigation of the effects of A-769662 on other physiological processes, such as inflammation and autophagy. Additionally, the potential therapeutic applications of A-769662, particularly in the treatment of type 2 diabetes and cancer, warrant further investigation.

合成法

A-769662 can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2,5-dimethylphenol with 2-ethyl-6-methylphenylacetyl chloride in the presence of a base, followed by the reaction of the resulting product with N,N-dimethylacetamide. The final product is purified using column chromatography to obtain pure A-769662. The synthesis of A-769662 has been well-established in the literature and can be easily replicated in the laboratory.

科学的研究の応用

A-769662 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-diabetic, anti-obesity, and anti-cancer properties. A-769662 has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle cells, making it a promising candidate for the treatment of type 2 diabetes. It has also been shown to reduce body weight and adiposity in obese mice, making it a potential treatment for obesity. Additionally, A-769662 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential anti-cancer agent.

特性

IUPAC Name |

2-(2,5-dimethylphenoxy)-N-(2-ethyl-6-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2/c1-5-16-8-6-7-15(4)19(16)20-18(21)12-22-17-11-13(2)9-10-14(17)3/h6-11H,5,12H2,1-4H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPHMZILMODQDKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1NC(=O)COC2=C(C=CC(=C2)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,5-dimethylphenoxy)-N-(2-ethyl-6-methylphenyl)acetamide | |

CAS RN |

315712-88-0 |

Source

|

| Record name | 2-(2,5-DIMETHYLPHENOXY)-N-(2-ETHYL-6-METHYLPHENYL)ACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B5699168.png)

![6-chloro-N'-cyclohexylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5699197.png)

![2-methyl-5-[(3-nitrobenzyl)thio]-1,3,4-thiadiazole](/img/structure/B5699211.png)

![N-[2-(butyrylamino)phenyl]-2-fluorobenzamide](/img/structure/B5699218.png)

![4-({[2-(2-furyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}amino)benzoic acid](/img/structure/B5699257.png)

![N-{[(2-chlorobenzyl)amino]carbonothioyl}benzamide](/img/structure/B5699262.png)